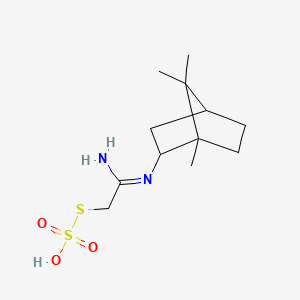
S-((N-Bornylamidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-Bornylamidino)methyl) hydrogen thiosulfate is an organosulfur compound that features a thiosulfate group linked to a bornylamidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Bornylamidino)methyl) hydrogen thiosulfate typically involves the reaction of bornylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen sulfide to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
S-((N-Bornylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfates.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The hydrogen atom in the thiosulfate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonates or sulfates.
Reduction: Thiols or disulfides.
Substitution: Various substituted thiosulfates depending on the reagents used.
Scientific Research Applications
S-((N-Bornylamidino)methyl) hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of S-((N-Bornylamidino)methyl) hydrogen thiosulfate involves its interaction with various molecular targets and pathways. The thiosulfate group can act as a sulfur donor, participating in redox reactions and modulating oxidative stress. Additionally, the bornylamidino moiety may interact with specific enzymes or receptors, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiosulfinate: Contains a similar sulfur linkage but differs in its oxidation state and reactivity.
Thiosulfonate: Features a sulfonate group instead of a thiosulfate group.
Thiols and Disulfides: Contain sulfur atoms but differ in their functional groups and chemical behavior.
Uniqueness
S-((N-Bornylamidino)methyl) hydrogen thiosulfate is unique due to its combination of a thiosulfate group with a bornylamidino moiety
Properties
CAS No. |
40283-68-9 |
|---|---|
Molecular Formula |
C12H22N2O3S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H22N2O3S2/c1-11(2)8-4-5-12(11,3)9(6-8)14-10(13)7-18-19(15,16)17/h8-9H,4-7H2,1-3H3,(H2,13,14)(H,15,16,17) |
InChI Key |
AKFGKNDBVKJPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)N=C(CSS(=O)(=O)O)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















